molecular formula C26H22F3NO4 B8097364 Fmoc-4-trifluoromethyl-L-homophenylalanine

Fmoc-4-trifluoromethyl-L-homophenylalanine

Cat. No.: B8097364
M. Wt: 469.5 g/mol
InChI Key: WSAZRJANUJZPLG-QHCPKHFHSA-N
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Description

Fmoc-4-trifluoromethyl-L-homophenylalanine is a synthetic amino acid derivative with the chemical formula C26H22F3NO4 and a molecular weight of 469.45 g/mol . This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a trifluoromethyl group attached to the phenyl ring. It is commonly used in peptide synthesis and has applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-4-trifluoromethyl-L-homophenylalanine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial methods may also include automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Substitution Reactions: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products Formed

    Fmoc Deprotection: The major product is the free amino acid, 4-trifluoromethyl-L-homophenylalanine.

    Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the amino acid can be formed.

Scientific Research Applications

Fmoc-4-trifluoromethyl-L-homophenylalanine has diverse applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis.

    Medicinal Chemistry: The compound is utilized in the design and development of novel pharmaceuticals, including enzyme inhibitors and receptor modulators.

    Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Fmoc-4-trifluoromethyl-L-homophenylalanine is primarily related to its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the incorporation of the trifluoromethyl-L-homophenylalanine residue into peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-4-trifluoromethyl-L-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it valuable in the design of peptides with enhanced stability, bioavailability, and activity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[4-(trifluoromethyl)phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)17-12-9-16(10-13-17)11-14-23(24(31)32)30-25(33)34-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22-23H,11,14-15H2,(H,30,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSAZRJANUJZPLG-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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